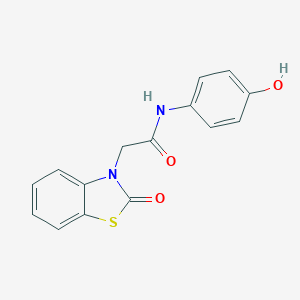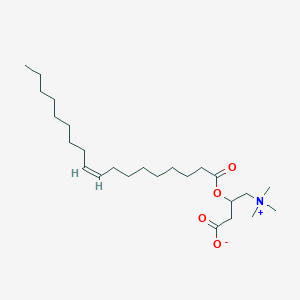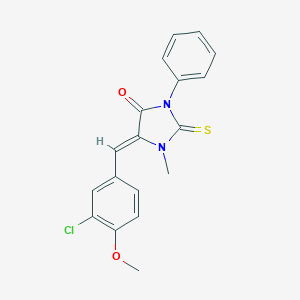
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as CMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. For example, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, depending on the application. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain bacteria and fungi. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have fungicidal and insecticidal properties. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit reversible photochromism, meaning it can change color in response to light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is also stable and can be stored for long periods of time without degradation. However, one limitation of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In medicine, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In agriculture, more research is needed to determine the efficacy and safety of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a fungicide and insecticide. In material science, further studies are needed to explore the potential applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a photochromic material. Overall, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has the potential to be a valuable tool in various fields, and further research is needed to fully realize its potential.
Métodos De Síntesis
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a simple reaction between 3-chloro-4-methoxybenzaldehyde, methyl isothiocyanate, and 2-phenyl-1,3-thiazolidine-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a fungicide and insecticide. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been explored for its potential use as a photochromic material.
Propiedades
Fórmula molecular |
C18H15ClN2O2S |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-20-15(11-12-8-9-16(23-2)14(19)10-12)17(22)21(18(20)24)13-6-4-3-5-7-13/h3-11H,1-2H3/b15-11- |
Clave InChI |
NFGQNGPNBDLLOL-PTNGSMBKSA-N |
SMILES isomérico |
CN1/C(=C\C2=CC(=C(C=C2)OC)Cl)/C(=O)N(C1=S)C3=CC=CC=C3 |
SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



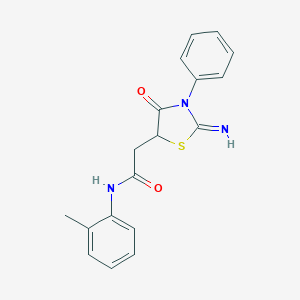
![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
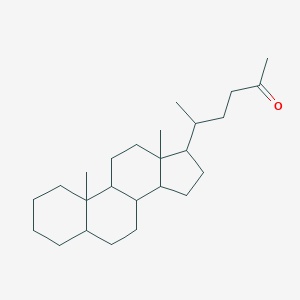
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)

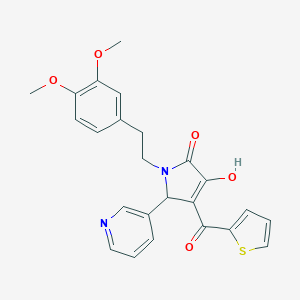
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
